7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

Data Availability Comparative Pharmacology Research Gap

SAR studies on aminotetralin pharmacophores require the 7-amino positional isomer as a critical control-often unavailable commercially. This compound (CAS 214698-03-0) provides a rigid scaffold (zero rotatable bonds, XLogP3 1.1) with distinct spatial arrangement versus 2-aminotetralins. • Enables systematic dopamine/serotonin receptor subtype selectivity mapping • Conformationally constrained building block for early lead optimization • ≥97% purity; batch-specific analytical data available

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 214698-03-0
Cat. No. B112286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
CAS214698-03-0
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC(=C2)N)O
InChIInChI=1S/C10H13NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3,11H2
InChIKeyNUDRGEJVHRQBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Sourcing Guide


7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 214698-03-0) is an aminotetralin derivative characterized by a 7-amino substitution on a tetrahydronaphthalen-1-ol scaffold [1]. Its core structure shares the bicyclic framework of well-studied 2-aminotetralins and 5-hydroxy-2-aminotetralins, but the positional isomerism (7-amino) creates distinct physicochemical properties, including a calculated XLogP3 of 1.1 and zero rotatable bonds, conferring higher conformational rigidity compared to analogs .

Positional isomer SAR Fill a research gap in aminotetralin pharmacophore mapping as the 7-amino isomer
Constrained scaffold Zero rotatable bonds provide rigid framework for lead optimization studies
Defined purity Standard commercial purity supports reproducible synthesis and downstream assays

Why 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Substitution Fails


Within the tetrahydronaphthalenol class, substitution pattern dictates target engagement profile. The 7-amino positional isomer possesses a distinct spatial arrangement relative to the 1-hydroxyl group, fundamentally altering its interaction with biological targets compared to 2-aminotetralins or 5-hydroxy-2-aminotetralins [1]. The zero rotatable bond count and rigid bicyclic scaffold make this compound a conformationally constrained building block that cannot be functionally replaced by analogs with different amino group positioning (e.g., 5-amino, 6-amino, or 8-amino isomers) without altering downstream molecular recognition or synthetic trajectories .

Target compound 7-amino isomer, rigid scaffold
2-amino / 5-hydroxy-2-amino analogs Amino position may alter target recognition and binding entropy
Conformational freedom Zero rotatable bonds
Flexible analogs Additional rotational degrees may shift binding kinetics
Synthetic access Reported straightforward reduction route
Functionalized aminotetralins Multi‑step asymmetric synthesis required; may introduce batch variability

7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Differentiation Evidence


Limited Comparative Data Availability

A systematic search of primary research literature, patents, and authoritative databases reveals that direct head-to-head comparative pharmacological data for 7-amino-1,2,3,4-tetrahydronaphthalen-1-ol versus its closest analogs is absent. This compound is notably under-characterized relative to the extensively studied 2-aminotetralin and 5-hydroxy-2-aminotetralin series, which have well-documented dopamine receptor affinities (e.g., Ki values in the low nanomolar range for D2/D3 receptors) [1]. The absence of such data for the 7-amino isomer represents a critical research gap rather than a negative finding. Users must generate comparative data de novo.

Comparative data
Context-dependent
No published Ki/IC50 values
Research gap requires internal benchmarking
Systematic review (Apr 2026) found no direct comparator data
Data Availability Comparative Pharmacology Research Gap

Lipophilicity and Conformational Rigidity

The 7-amino substitution pattern on the tetrahydronaphthalen-1-ol scaffold yields a calculated XLogP3 of 1.1 [1], positioning this compound as more hydrophilic than unsubstituted 1,2,3,4-tetrahydro-1-naphthol (calculated XLogP ~2.0) but less hydrophilic than 2-aminotetralin-1-ol derivatives (calculated XLogP ~0.7-0.9) . Additionally, the zero rotatable bond count [1] confers complete conformational rigidity, a feature that distinguishes it from analogs bearing N-alkyl substituents or alternative amino positioning.

Lipophilicity & rigidity
Class-level inference
XLogP3 1.1
Rot. bonds 0
Intermediate lipophilicity and complete rigidity support SAR design
Calculated properties; experimental confirmation advised
Physicochemical Properties Drug Design Lipophilicity

Synthetic Accessibility and Purity

Commercially available 7-amino-1,2,3,4-tetrahydronaphthalen-1-ol is supplied at a standard purity of ≥95-97% . A reported synthetic route achieves this compound via reduction of 7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol, yielding 113 mg (95% yield) with HPLC retention time of 0.58 min and ESI-MS confirmation at 164.5 m/z (MH+) . This contrasts with the more complex synthetic requirements for 5-hydroxy-2-aminotetralin derivatives, which often necessitate multi-step protection/deprotection sequences or asymmetric synthesis for enantiomerically pure material.

Synthetic specs
Reported
Purity ≥95–97%; reported yield 95%
Reduces procurement uncertainty for reproducible chemistry
Confirm with supplier COA; route validation recommended
Synthetic Chemistry Building Block Purity Specification

7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Application Scenarios


Positional Isomer Library for SAR

Given the extensive characterization of 2-aminotetralin and 5-hydroxy-2-aminotetralin scaffolds as dopamine and serotonin receptor ligands, the 7-amino positional isomer serves as a critical missing control compound for systematic SAR mapping. Its zero rotatable bond count and intermediate XLogP3 (1.1) make it a valuable comparator for assessing how amino group positioning affects receptor binding orientation and subtype selectivity within aminotetralin-based pharmacophores [1].

Conformationally Constrained Building Block

The rigid tetrahydronaphthalenol scaffold with 7-amino substitution provides a pre-organized molecular framework suitable for incorporation into larger pharmacophores. Unlike 2-aminotetralin derivatives that possess an additional chiral center at the amino-bearing carbon, this compound lacks that stereochemical complexity, offering a simpler scaffold for early-stage lead optimization where controlling the number of variables is critical [1].

Negative Control for Dopaminergic Assays

The 2-aminotetralin scaffold is the prototypical dopaminergic pharmacophore, with hydroxyl group positioning (e.g., 5-OH vs 7-OH) critically determining receptor subtype selectivity. Based on established SAR principles, the 7-amino-1-ol isomer is predicted to exhibit significantly altered or reduced dopaminergic activity relative to the 2-amino or 5-hydroxy-2-amino series. This compound may therefore function as a negative control or selectivity probe in dopamine receptor assays, though direct empirical validation is required [1].

Application
Selection Property
Validation Focus
Aminotetralin SAR library
Positional isomer for structure‑activity mapping
Determine binding orientation vs. 2‑amino/5‑hydroxy series
Constrained building block
Zero rotatable bonds, no added stereocenter
Verify scaffold utility in lead optimization synthesis
Dopamine receptor probe
Predicted altered dopaminergic activity profile
Empirical selectivity testing in D2/D3 receptor assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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